molecular formula C5H5NO2 B12974229 2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

2-Propenoic acid, 3-cyano-, methyl ester, (Z)-

Cat. No.: B12974229
M. Wt: 111.10 g/mol
InChI Key: AJXIQWIGXITQSV-IHWYPQMZSA-N
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Description

(Z)-Methyl 3-cyanoacrylate is a chemical compound belonging to the cyanoacrylate family, which is well-known for its adhesive properties. Cyanoacrylates are commonly used in various applications, including medical adhesives, industrial bonding agents, and household superglues. The unique feature of cyanoacrylates is their ability to rapidly polymerize in the presence of moisture, forming strong bonds with a variety of substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-cyanoacrylate typically involves the condensation of formaldehyde with cyanoacetate. This reaction produces a polymer called polycyanoacrylate, which can be further processed to obtain the desired monomer . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of (Z)-Methyl 3-cyanoacrylate involves large-scale chemical processes that ensure high yield and purity. The process includes the polymerization of cyanoacrylates using anionic initiators such as tetrabutylammonium salts or fluorenyllithium . The resulting polymer is then depolymerized to produce the monomer, which is purified and stabilized for commercial use.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-cyanoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Polycyanoacrylate: Formed through polymerization.

    Cyanoacrylic Acid: Formed through hydrolysis.

Mechanism of Action

The primary mechanism of action for (Z)-Methyl 3-cyanoacrylate is its rapid polymerization in the presence of moisture. This polymerization is initiated by anionic species, leading to the formation of long polymer chains that create strong adhesive bonds . The molecular targets include hydroxyl groups on surfaces, which facilitate the bonding process.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl Cyanoacrylate
  • Butyl Cyanoacrylate
  • Octyl Cyanoacrylate

Uniqueness

(Z)-Methyl 3-cyanoacrylate is unique due to its specific molecular structure, which provides distinct adhesive properties and polymerization behavior compared to other cyanoacrylates . Its rapid curing time and strong bonding capabilities make it particularly useful in applications requiring quick and durable adhesion.

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

methyl (Z)-3-cyanoprop-2-enoate

InChI

InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2-

InChI Key

AJXIQWIGXITQSV-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)/C=C\C#N

Canonical SMILES

COC(=O)C=CC#N

Origin of Product

United States

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